2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene
Description
2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene is a chemical compound with the molecular formula C10H6BrF5O and a molecular weight of 317.05. It is known for its unique structure, which includes a bromophenoxy group and a pentafluoropropene moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
1-bromo-4-[3,3-difluoro-2-(trifluoromethyl)prop-2-enoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF5O/c11-6-1-3-7(4-2-6)17-5-8(9(12)13)10(14,15)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFUCEOJEQTPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=C(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene typically involves the reaction of 4-bromophenol with 3,3,3-trifluoropropene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride.
Biology
Research into the biological activity of this compound suggests potential applications in medicinal chemistry:
- Antimicrobial Properties: Compounds with similar structures often exhibit antimicrobial activity.
- Anti-inflammatory Effects: The bromophenoxy group may enhance interactions with biological targets such as enzymes or receptors.
Medicine
The compound is being investigated for its therapeutic potential:
- Studies focus on its effects on biological systems and possible roles in drug development.
- Its unique structure may lead to the discovery of new pharmacological agents.
Materials Science
In materials science, this compound is explored for:
- Development of new materials with enhanced properties due to the presence of fluorine atoms.
- Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the pentafluoropropene moiety contribute to its reactivity and ability to form various chemical bonds. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene can be compared with other similar compounds, such as:
2-[(4-Chlorophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and properties.
2-[(4-Fluorophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene: The presence of a fluorine atom instead of a bromine atom can also influence the compound’s chemical behavior.
2-[(4-Methylphenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene: The methyl group in this compound may lead to different steric and electronic effects compared to the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Biological Activity
2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene (CAS Number: 1980085-16-2) is a synthetic organic compound notable for its unique molecular structure characterized by a bromophenoxy group and multiple fluorine atoms. Its molecular formula is C₁₀H₆BrF₅O, with a molecular weight of 317.05 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities.
The compound's structure contributes to its reactivity and potential interactions with biological targets. The presence of the bromophenoxy group may enhance biological activity through interactions with enzymes or receptors. The pentafluoropropene moiety adds to its chemical versatility, allowing for various chemical modifications.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary findings suggest potential applications in:
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The bromophenoxy group may be responsible for enhancing these effects.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activities, suggesting that this compound may also possess such properties.
- Enzyme Interaction : Initial studies indicate that the compound may interact with specific enzymes relevant to pharmacological effects.
The mechanism of action for this compound involves its ability to form bonds with biomolecules. This interaction can lead to modulation of biological pathways and potential therapeutic effects. The exact pathways and targets remain to be fully elucidated through further research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromophenyl Fluoride | Bromine and Fluorine on phenyl ring | Simpler structure; less complex than target compound |
| Pentafluoroethylbenzene | Pentafluoro group on benzene | Lacks bromine; different reactivity profile |
| 2-(4-Bromophenoxy)ethanol | Ethanol group instead of propene | Alcohol functional group alters reactivity |
Synthesis and Applications
The synthesis of this compound typically involves reacting 4-bromophenol with 3,3,3-trifluoropropene in the presence of a base like potassium carbonate under reflux conditions. This method allows for variations in yield and purity based on reaction conditions.
Applications include :
- Medicinal Chemistry : As a potential lead compound for drug development.
- Materials Science : In the development of new materials due to its unique chemical properties.
Q & A
Q. What are the common synthetic routes for preparing 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene?
The synthesis typically involves a Wittig reaction between 4-bromophenol derivatives and fluorinated alkene precursors. For example, 4-bromobenzaldehyde may react with a fluorinated ylide (e.g., generated from 1,1,3,3,3-pentafluoropropene) under basic conditions (e.g., potassium tert-butoxide) to form the target compound. Purification is achieved via recrystallization or column chromatography to isolate the product from by-products like unreacted starting materials or oxidation derivatives .
Q. What analytical techniques are used to characterize this compound post-synthesis?
- X-ray crystallography (e.g., single-crystal diffraction) determines the molecular geometry and confirms the stereochemistry of the fluoroalkene group .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and validates purity. For instance, the ¹⁹F NMR spectrum resolves signals for the pentafluoro group, while ¹H NMR confirms the bromophenoxy methyl linkage .
- Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns, critical for distinguishing structural isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., unexpected NMR peaks or MS fragments) require cross-validation with complementary techniques:
- HPLC-MS separates and identifies impurities or degradation products, especially if by-products from the Wittig reaction (e.g., oxidized intermediates) persist .
- Density Functional Theory (DFT) calculations predict NMR chemical shifts or vibrational frequencies, aiding in assigning ambiguous signals .
- Crystallographic data provides a structural benchmark to reconcile discrepancies between experimental and theoretical spectra .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt a tiered approach inspired by long-term ecological studies:
- Laboratory assays assess hydrolysis, photodegradation, and microbial degradation under controlled conditions (e.g., pH, UV exposure) .
- Soil/water partitioning studies quantify adsorption coefficients (Kd) using batch equilibrium methods, critical for modeling environmental distribution .
- Ecotoxicology assays evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS to measure tissue concentrations .
- Field monitoring tracks degradation products (e.g., perfluorinated acids) in environmental matrices, leveraging high-resolution MS for detection .
Q. How does the electron-withdrawing pentafluoro group influence the compound’s reactivity?
The pentafluoro substituent increases electrophilicity at the alkene terminus, facilitating nucleophilic additions (e.g., Michael additions) or cycloadditions. For example:
- Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) reveal enhanced reactivity compared to non-fluorinated analogs .
- Computational modeling (e.g., frontier molecular orbital analysis) explains regioselectivity in Diels-Alder reactions, where the fluoroalkene acts as a dienophile .
- Isotopic labeling (e.g., ¹⁸O or ²H) tracks mechanistic pathways in hydrolysis or oxidation reactions .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Continuous flow reactors minimize side reactions by ensuring precise temperature and stoichiometric control during the Wittig reaction .
- Solvent screening (e.g., THF vs. DMF) identifies systems that enhance ylide stability and reaction efficiency .
- In-line purification (e.g., simulated moving bed chromatography) automates separation, reducing manual intervention in industrial workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
